Ibezapolstat is a novel, first-in-class antibiotic that acts as a DNA polymerase IIIC inhibitor. [, , , ] It exhibits a unique Gram-positive selective spectrum (GPSS) activity, primarily targeting low G+C content Gram-positive bacteria, including Clostridioides difficile. [, , ] This selectivity makes Ibezapolstat a promising candidate for treating C. difficile infection (CDI) while potentially minimizing disruption to the beneficial gut microbiota. [, , ]
Ibezapolstat exerts its antibacterial activity by inhibiting the bacterial DNA polymerase IIIC enzyme. [, , , ] This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of bacterial growth and ultimately cell death. [] The drug exhibits selective activity against Gram-positive bacteria due to differences in the structure of the DNA polymerase IIIC enzyme between Gram-positive and Gram-negative bacteria. [, ] This selective targeting makes Ibezapolstat a promising candidate for treating CDI, as it minimizes the impact on the broader gut microbiome, potentially reducing the risk of CDI recurrence. [, ]
Ibezapolstat's primary application in scientific research is its investigation as a potential treatment for Clostridioides difficile infection (CDI). [, , , , , , , ] Studies have demonstrated its potent in vitro activity against a broad range of C. difficile strains, including those resistant to other antibiotics like metronidazole, vancomycin, and fidaxomicin. [, ] Ibezapolstat's efficacy extends to multidrug-resistant strains, highlighting its potential as a valuable therapeutic option against challenging CDI cases. []
Furthermore, Ibezapolstat's Gram-positive selective spectrum (GPSS) activity has garnered significant interest. [, , ] Unlike broad-spectrum antibiotics, which can disrupt the gut microbiome and increase the risk of CDI recurrence, Ibezapolstat appears to have a more targeted impact. [, ] Research suggests that Ibezapolstat promotes the growth of beneficial gut bacteria like Actinobacteria, particularly the Bifidobacteriaceae family, while minimizing the impact on other commensal species. [, ] This selective targeting holds promise for reducing CDI recurrence rates and promoting a healthier gut microbiome.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7